molecular formula C14H11IO5S B069132 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one CAS No. 159950-96-6

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one

Cat. No.: B069132
CAS No.: 159950-96-6
M. Wt: 418.21 g/mol
InChI Key: UARYLZXFSPDNRZ-UHFFFAOYSA-N
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Description

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one is an organoiodine compound known for its utility in organic synthesis. It is a derivative of benziodoxole, a class of hypervalent iodine compounds, which are often used as oxidizing agents in various chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

The synthesis of 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one typically involves the reaction of 2-iodobenzoic acid with p-toluenesulfonic acid in the presence of an oxidizing agent such as Dess-Martin periodinane. The reaction conditions generally include:

    Solvent: Dichloromethane or acetonitrile

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to overnight

The industrial production methods for this compound are similar but may involve larger scale reactions and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Reduction: Though less common, it can be reduced under specific conditions to yield different products.

Common reagents and conditions used in these reactions include:

    Oxidation: Dess-Martin periodinane, pyridinium chlorochromate

    Substitution: Nucleophiles such as amines, thiols, or alcohols

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

The major products formed from these reactions depend on the specific reagents and conditions used but often include oxidized or substituted derivatives of the original compound .

Scientific Research Applications

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one exerts its effects involves the transfer of the sulfonate group to a substrate, often facilitated by the hypervalent iodine center. This transfer can lead to the formation of new bonds and the oxidation of the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate but generally include nucleophilic attack on the iodine center, followed by the displacement of the sulfonate group .

Comparison with Similar Compounds

1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one is unique among hypervalent iodine compounds due to its stability and reactivity. Similar compounds include:

  • 1-[[(4-Methoxyphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
  • 1-[[(4-Chlorophenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
  • 1-[[(4-Nitrophenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one

These compounds share similar structures but differ in their substituents on the phenyl ring, which can affect their reactivity and applications. The presence of different substituents can lead to variations in the electronic properties and steric effects, making each compound suitable for specific reactions and applications .

Properties

IUPAC Name

(3-oxo-1λ3,2-benziodoxol-1-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO5S/c1-10-6-8-11(9-7-10)21(17,18)20-15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARYLZXFSPDNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404623
Record name 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159950-96-6
Record name 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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